Cas no 1808899-06-0 (1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide)

1,3-Dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,2,3-thiadiazole moiety via a carboxamide bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in agrochemical and pharmaceutical research. Its dual heterocyclic system enhances binding affinity and selectivity, particularly in the development of crop protection agents targeting pest and disease resistance. The compound exhibits favorable stability and solubility, facilitating formulation flexibility. Its synthetic versatility allows for further derivatization, enabling structure-activity optimization. Applications include potential use as a bioactive scaffold in fungicides or herbicides, where its mode of action may involve interference with critical enzymatic pathways.
1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide structure
1808899-06-0 structure
Product name:1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
CAS No:1808899-06-0
MF:C8H9N5OS
MW:223.254958868027
CID:5760140
PubChem ID:99789681

1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Z1791180120
    • 2,5-dimethyl-N-(thiadiazol-5-yl)pyrazole-3-carboxamide
    • AKOS033591210
    • 1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
    • CHEMBL5020167
    • 1808899-06-0
    • EN300-26973343
    • 1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole- 5-carboxamide
    • 1H-Pyrazole-5-carboxamide, 1,3-dimethyl-N-1,2,3-thiadiazol-5-yl-
    • Inchi: 1S/C8H9N5OS/c1-5-3-6(13(2)11-5)8(14)10-7-4-9-12-15-7/h3-4H,1-2H3,(H,10,14)
    • InChI Key: MOWYWKJCUNGSFD-UHFFFAOYSA-N
    • SMILES: S1C(=CN=N1)NC(C1=CC(C)=NN1C)=O

Computed Properties

  • Exact Mass: 223.05278110g/mol
  • Monoisotopic Mass: 223.05278110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.54±0.1 g/cm3(Predicted)
  • pka: 11.16±0.70(Predicted)

1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26973343-0.05g
1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
1808899-06-0 95.0%
0.05g
$396.0 2025-03-20
Enamine
EN300-26973343-0.1g
1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
1808899-06-0 95.0%
0.1g
$477.0 2025-03-20
1PlusChem
1P028CS7-100mg
1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
1808899-06-0 95%
100mg
$652.00 2024-06-18
1PlusChem
1P028CS7-50mg
1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
1808899-06-0 95%
50mg
$552.00 2024-06-18

Additional information on 1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide

1,3-Dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide: A Comprehensive Overview

The compound 1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide, identified by the CAS registry number 1808899-06-0, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known as carboxamides, which are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrazole ring substituted with methyl groups at positions 1 and 3, a thiadiazole ring attached via an amide linkage at position 5 of the pyrazole ring. The presence of these heterocyclic rings imparts unique electronic and structural properties to the molecule.

Recent studies have highlighted the importance of thiadiazole-containing compounds in drug discovery due to their ability to modulate various biological targets. For instance, research published in 2023 demonstrated that analogs of this compound exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for the development of new therapeutic agents. The thiadiazole moiety is particularly noted for its ability to enhance the bioavailability and stability of drugs, which are critical factors in pharmaceutical design.

In addition to its biological applications, 1H-pyrazole derivatives have gained attention in materials science for their potential use in organic electronics. The pyrazole ring's conjugated system allows for efficient electron delocalization, which is advantageous in applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in synthetic chemistry have enabled the precise control of pyrazole substitution patterns, further expanding the scope of its applications.

The synthesis of 1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves a multi-step process that includes the formation of the pyrazole ring followed by substitution reactions to introduce the methyl groups and the thiadiazole substituent. Researchers have optimized these steps to achieve high yields and purity levels. For example, a study published in 2023 reported a novel method using microwave-assisted synthesis to significantly reduce reaction times while maintaining product quality.

The application of computational chemistry tools has also played a pivotal role in understanding the properties of this compound. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the compound exhibits strong π-conjugation effects due to the interaction between the pyrazole and thiadiazole rings. Such insights are invaluable for predicting its behavior in different chemical environments.

In terms of environmental impact and safety considerations, recent studies have focused on evaluating the biodegradability and toxicity profiles of this compound. Preliminary results suggest that it has low acute toxicity and is readily biodegradable under aerobic conditions. These findings are crucial for ensuring its safe use in industrial processes and consumer products.

In conclusion, 1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide represents a versatile molecule with diverse applications across multiple fields. Its unique structural features make it an attractive target for further research aimed at exploiting its potential in drug development, materials science, and beyond. As ongoing studies continue to uncover new properties and applications of this compound, it is poised to play an increasingly important role in advancing modern science and technology.

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